molecular formula C13H15BrO3 B3284807 Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate CAS No. 791593-73-2

Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate

Cat. No.: B3284807
CAS No.: 791593-73-2
M. Wt: 299.16 g/mol
InChI Key: DPUUNEZEFLAPQM-UHFFFAOYSA-N
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Description

Methyl 4-bromophenylacetate is a compound that is often used in organic synthesis . It is a halogenated benzoate .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a common tool for structure elucidation in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific conditions and reagents used. For example, 4-Bromophenyl methyl sulfone can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Physical and Chemical Properties Analysis

Methyl 4-bromophenylacetate has a predicted density of 1.445±0.06 g/cm3, a melting point of 113-114 °C, and a boiling point of 138-140 °C (Press: 13 Torr) .

Safety and Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-13(2,12(16)17-3)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUUNEZEFLAPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid (8.33 g, 29.2 mmol) and 2,2-dimethoxypropane (3.95 g, 37.9 mmol) in methanol (100 mL) was added 1 M HCl in dioxane (2.0 mL). The reaction mixture was stirred at 50° C. for 22 h. The mixture was concentrated under reduced pressure. Toluene (2×60 mL) was added and the mixture concentrated again (2×) to afford methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate as an off-white, semi-solid (8.60 g, 99%). This material was used in the next step without further purification. LC-MS: ret. time 3.23 min; m/z 298.8 (MH+); 1H NMR (300 MHz, CDCl3) δ 1.34 (s, 6H), 3.28 (s, 2H), 3.67 (s,3H), 7.58 (d, 2H), 7.78 (d, 2H).
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
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Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
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Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
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Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
Reactant of Route 5
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Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate
Reactant of Route 6
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Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate

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